molecular formula C10H14N2O B1617058 4-Phenylbutanehydrazide CAS No. 39181-61-8

4-Phenylbutanehydrazide

Cat. No.: B1617058
CAS No.: 39181-61-8
M. Wt: 178.23 g/mol
InChI Key: FRDAMOQWGGGQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbutanehydrazide is an organic compound with the chemical formula C10H14N2O. It is also known as phenylbutyric acid hydrazide. This compound is characterized by the presence of a phenyl group attached to a butanehydrazide moiety. It is a white to off-white powder with a melting point of 77-79°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbutanehydrazide can be synthesized through the reaction of phenylbutyric acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Phenylbutanehydrazide is unique due to its specific structure and the presence of a phenyl group attached to the butanehydrazide moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. Its selective targeting of ATP binding pocket residues in cancer cells is a notable feature that sets it apart from other compounds .

Properties

IUPAC Name

4-phenylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-12-10(13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAMOQWGGGQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301884
Record name 4-phenylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-61-8
Record name NSC147101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbutanehydrazide
Reactant of Route 2
Reactant of Route 2
4-Phenylbutanehydrazide
Reactant of Route 3
Reactant of Route 3
4-Phenylbutanehydrazide
Reactant of Route 4
Reactant of Route 4
4-Phenylbutanehydrazide
Reactant of Route 5
4-Phenylbutanehydrazide
Reactant of Route 6
Reactant of Route 6
4-Phenylbutanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.